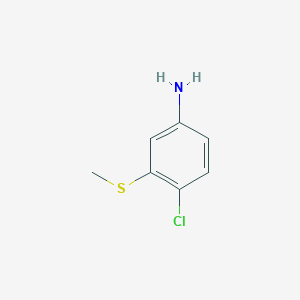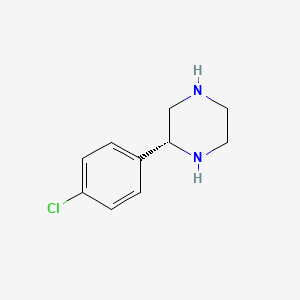
4-Chloro-3-(methylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(methylsulfanyl)aniline is a chemical compound with the molecular formula C7H8ClNS . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of anilines, including this compound, often involves palladium-catalyzed methods and uncatalyzed reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions involving Grignard reagents .Molecular Structure Analysis
The molecular weight of this compound is 173.66 . The linear formula is ClC6H3(CH3)NH2 .Chemical Reactions Analysis
This compound, like other anilines, can undergo various chemical reactions. For instance, it can participate in diazotization reactions with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis(4-chloro-3-tolyl)phosphinic acid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Facile Assembly of Sulfonated Oxindoles : The compound serves as a key intermediate in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide, demonstrating its utility in creating sulfonated compounds under mild conditions (Liu, Zheng, & Wu, 2017).
- Anticancer Activities : It has been utilized in the design and synthesis of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines with significant in vitro anticancer activities against different cancer cell lines, outperforming cisplatin in certain assays (Li et al., 2006).
Environmental and Corrosion Applications
- Corrosion Inhibition : A derivative compound showed efficient inhibition of corrosion on mild steel surfaces in acidic environments, demonstrating the potential for applications in corrosion prevention strategies (Daoud et al., 2014).
- Biodegradation of Aniline : Research on Delftia sp. AN3 highlighted its ability to degrade aniline and related compounds, indicating potential environmental applications for the bioremediation of aniline-contaminated sites (Liu et al., 2002).
Material Science and Other Applications
- Synthesis of Benzothiazine Derivatives : The compound was used as a starting material for the synthesis of 4H-1,4-benzothiazine-1,1-dioxide derivatives, which are important in pharmaceutical research (Montis et al., 2008).
- Antimicrobial Agents : Schiff’s bases derived from 4-Chloro-3-(methylsulfanyl)aniline have been evaluated as potent antimicrobial agents, offering a pathway for the development of new antimicrobial substances (Bairagi et al., 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCNLVDSVIDHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-44-9 |
Source


|
| Record name | 4-chloro-3-(methylsulfanyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603553.png)


![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)






![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)
